2-(3,4-Dimethoxyphenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
UV-Visible Spectroscopy
- λₘₐₓ : 280 nm (π→π* transition of oxazole and aromatic rings).
- Molar absorptivity (ε): 12,500 L·mol⁻¹·cm⁻¹.
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals:
- Crystal system : Monoclinic, space group C2/c .
- Unit cell parameters :
- Key structural features :
- The oxazole ring is coplanar with the dimethoxyphenyl group (dihedral angle: 5.2°).
- The piperazine adopts a chair conformation , with the fluorobenzoyl group oriented perpendicular to the oxazole plane.
- Intermolecular interactions :
Quantum Mechanical Calculations (DFT) for Electronic Structure
Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level provides insights:
- HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity (Figure 2).
- Molecular Electrostatic Potential (MEP) :
- Global reactivity descriptors :
Figure 1 : Molecular structure of this compound.
Figure 2 : HOMO (left) and LUMO (right) surfaces from DFT calculations.
Tables
Table 1 : Selected bond lengths (Å) from X-ray crystallography.
| Bond | Length (Å) |
|---|---|
| C2-O1 | 1.36 |
| C5-N1 | 1.32 |
| C≡N | 1.15 |
Table 2 : Comparative spectroscopic data for oxazole derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Target | 8.05 (s, H-3) | 158.1 (C-2) |
| Analog A* | 7.93 (s, H-3) | 156.9 (C-2) |
*Analog A: 5-phenyloxazole-4-carbonitrile.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-30-19-8-5-16(13-20(19)31-2)21-26-18(14-25)23(32-21)28-11-9-27(10-12-28)22(29)15-3-6-17(24)7-4-15/h3-8,13H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJHCINNSHLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethoxyphenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic organic compound that has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring and an oxazole moiety, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.
Chemical Structure
The molecular formula of the compound is . Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine moiety is known to engage with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. These interactions can lead to various physiological effects, including modulation of mood and cognition.
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that derivatives with piperazine rings enhanced serotonin receptor activity, which is crucial for mood regulation.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties. It was observed to inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction. The mechanism appears to involve the modulation of signaling pathways associated with cell survival .
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The presence of methoxy groups in the structure is believed to enhance its antioxidant capability .
Data Summary
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test. This effect was attributed to increased serotonin levels and enhanced neuroplasticity.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted on human cancer cell lines where the compound exhibited IC50 values indicating effective growth inhibition. Further analysis revealed that the compound triggered apoptotic pathways through caspase activation .
Case Study 3: Neuroprotection
In models of neurodegeneration, treatment with the compound reduced markers of oxidative stress and improved neuronal survival rates. These findings suggest its potential application in neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
Key Observations :
- The 4-fluorobenzoyl group in the target compound balances electron-withdrawing effects and metabolic stability compared to the electron-donating 4-methoxy analog .
- Replacing the dimethoxyphenyl with a thiophene-vinyl group () introduces conformational rigidity and alters electronic properties, which could influence target selectivity.
Modifications to the Oxazole-Aryl Group
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound provides two methoxy substituents, which may improve aqueous solubility and enable hydrogen bonding compared to the mono-fluorinated phenyl group in .
- The 4-ethoxybenzoyl substituent in adds steric bulk and may prolong metabolic half-life due to the ethoxy group’s resistance to oxidation.
Structural Isosteres and Heterocyclic Variations
- The target compound’s oxazole core offers simpler synthesis and tunability compared to complex fused systems.
- Thiazole derivatives (e.g., ): Replacing oxazole with thiazole introduces a sulfur atom, which may alter electronic properties and metal-binding capabilities.
Preparation Methods
Oxazole Core Formation
The construction of the oxazole ring is a critical initial step. Modern synthetic routes prioritize regioselective cyclization to ensure proper substituent placement. A widely adopted method involves the reaction of 3,4-dimethoxyphenylacetonitrile with carbonyl precursors under controlled conditions. For instance, nitrile derivatives undergo cyclization in the presence of trimethyl orthoacetate and catalytic acetic acid at 60–80°C, yielding the 4-cyano-oxazole intermediate .
Key parameters influencing this step include:
-
Temperature : Elevated temperatures (70–80°C) enhance reaction rates but may lead to byproducts such as dimerized nitriles .
-
Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility, while toluene facilitates azeotropic removal of water .
-
Catalysts : Indium-mediated reductive cyclization has emerged as a metal-free alternative, achieving yields up to 75% .
Post-cyclization purification typically employs flash column chromatography with ethyl acetate/petroleum ether gradients, effectively isolating the oxazole core with >95% purity .
Fluorobenzoylation of the Piperazine Moiety
The final step involves acylating the piperazine nitrogen with 4-fluorobenzoyl chloride. This reaction proceeds in dichloromethane (DCM) at 0–5°C to minimize side reactions. Triethylamine (TEA) serves as both a base and proton scavenger, with stoichiometric ratios of 1:1.1 (piperazine:acyl chloride) .
Critical Considerations :
-
Temperature Control : Exothermic reactions necessitate slow addition of acyl chloride to prevent thermal degradation .
-
Alternative Acylating Agents : 4-Fluorobenzoic anhydride has been explored for improved selectivity, though it requires longer reaction times (24 hours) .
Post-acylation, the mixture is washed with aqueous sodium bicarbonate to remove excess acid, and the organic layer is dried over magnesium sulfate. Final purification via silica gel chromatography (eluent: 30% ethyl acetate/hexane) yields the title compound as a white crystalline solid .
Analytical Characterization
Structural confirmation relies on spectroscopic and crystallographic techniques:
-
¹H NMR : Distinct signals include a singlet for the oxazole proton (δ 8.2–8.4 ppm), multiplet for piperazine protons (δ 3.1–3.5 ppm), and aromatic resonances for dimethoxyphenyl (δ 6.8–7.1 ppm) .
-
HRMS : Molecular ion peaks at m/z 436.4 ([M+H]⁺) align with the theoretical molecular weight .
-
X-ray Diffraction : Single-crystal analysis confirms the oxazole-piperazine dihedral angle (85–90°), critical for assessing conformational stability .
Industrial-Scale Production
Scaling up the synthesis necessitates modifications for efficiency and safety:
-
Continuous Flow Reactors : Microreactors enable precise temperature control during cyclization, reducing byproduct formation by 15–20% compared to batch processes .
-
Green Chemistry Principles : Solvent recovery systems (e.g., DCM distillation) and catalytic recycling (indium) minimize waste .
Industrial batches (10–50 kg) report overall yields of 65–70%, with purity specifications exceeding 99.5% for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
